molecular formula C17H14N4O2 B5199721 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile

2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile

Cat. No.: B5199721
M. Wt: 306.32 g/mol
InChI Key: KZBCDLFVAUCPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile (CCCP) is a chemical compound that has been widely studied for its potential applications in scientific research. CCCP belongs to the family of cyclohexadiene derivatives, which have been found to exhibit a range of biological activities including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of specific genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile is its potential as a lead compound for the development of new drugs. This compound has been found to exhibit a range of biological activities and may have potential applications in the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments. This compound is a highly reactive compound and may require special handling and storage conditions. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile. One area of research is the development of new derivatives of this compound with improved biological activity and selectivity. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, the development of new synthetic methods for the preparation of this compound may also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects and may have potential applications in the treatment of various diseases. The synthesis of this compound can be challenging, and there are limitations to its use in lab experiments. However, there are also several future directions for the study of this compound, including the development of new derivatives and the study of its mechanism of action.

Synthesis Methods

The synthesis of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile involves the reaction of 3-nitrobenzaldehyde with cyclopropylmalononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ammonia to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.

Scientific Research Applications

2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. In addition, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-amino-4-cyclopropyl-6-(3-nitrophenyl)cyclohexa-1,3-diene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-8-15-13(10-4-5-10)7-14(16(9-19)17(15)20)11-2-1-3-12(6-11)21(22)23/h1-3,6,10,14H,4-5,7,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCDLFVAUCPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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